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Compound of Interest

Compound Name: Amrubicin Hydrochloride

Cat. No.: B1662130

Executive Summary: Amrubicin Hydrochloride is a third-generation, wholly synthetic 9-
aminoanthracycline that functions as a potent topoisomerase Il inhibitor. It is a prodrug that is
metabolized to the more active amrubicinol. Primarily utilized in the treatment of lung cancer,
particularly small-cell lung cancer (SCLC), amrubicin has demonstrated significant antitumor
activity. Its mechanism of action involves the stabilization of the DNA-topoisomerase Il
complex, which leads to DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis.
A key characteristic of amrubicin is its reduced cardiotoxicity compared to earlier anthracyclines
like doxorubicin. This document provides a comprehensive overview of its chemical structure,
properties, mechanism of action, and key experimental data for researchers and drug
development professionals.

Chemical Structure and Physicochemical Properties

Amrubicin hydrochloride is the hydrochloride salt of amrubicin.[1] It is a complex molecule
with a tetracyclic quinone structure characteristic of anthracyclines.[2]

l».Chemical structure of Amrubicin Hydrochloride

Caption: Chemical Structure of Amrubicin Hydrochloride.

The key physicochemical properties of Amrubicin and its hydrochloride salt are summarized in
the table below.
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Property Value Reference(s)

(7S,9S)-9-acetyl-9-amino-7-
{[(2S,4S,5R)-4,5-
dihydroxyoxan-2-ylJoxy}-6,11-

IUPAC Name ) Y Y .y] 4 [1]
dihydroxy-8,10-dihydro-7H-
tetracene-5,12-

dione;hydrochloride

Synonyms SM-5887, Calsed [1][3]
CAS Number 110311-30-3 [1]
Molecular Formula C25H26CINOg [3]
Molecular Weight 519.93 g/mol [3]
- Soluble in DMSO, not soluble
Solubility _ [31[4]
in water.

Melting Point (Amrubicin free

172-174 °C [4]
base)
LogP (Amrubicin free base) 2.64 [4]
Pharmacology

Mechanism of Action

Amrubicin is a potent antineoplastic agent whose primary cellular target is DNA topoisomerase
[1.[5] Unlike earlier anthracyclines, which have multiple molecular effects, the cytotoxic activity
of amrubicin and its active metabolite, amrubicinol, is mainly attributed to the inhibition of
topoisomerase 11.[4]

The mechanism involves several key steps:

« Intercalation: Amrubicin intercalates into DNA, although with a lower affinity compared to
doxorubicin.[6] This interaction is thought to influence its intracellular distribution.[4]

o Topoisomerase Il Inhibition: The primary mechanism is the stabilization of the covalent
complex formed between topoisomerase Il and DNA, known as the "cleavable complex”.[5]
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[7]
o DNA Damage: By trapping this intermediate, amrubicin prevents the re-ligation of the DNA

strands, leading to the accumulation of double-strand breaks.[5]

o Cellular Response: The resulting DNA damage triggers cell cycle arrest, typically at the G2/M
phase, and initiates the apoptotic cascade, leading to programmed cell death.[7]

Amrubicin is a prodrug, converted by carbonyl reductase enzymes to its C-13 alcohol
metabolite, amrubicinol.[8] Amrubicinol is significantly more active, with a cytotoxic potency 5 to
100 times greater than the parent compound.[2][8]

Pharmacokinetics

The pharmacokinetic profile of amrubicin is characterized by its conversion to the active
metabolite amrubicinol and a relatively low total clearance.[9]

Parameter Value (at 45 mg/m? dose) Reference(s)
Amrubicin AUC (0-72h) 13,490 ng-h/mL [2]
Amrubicinol AUC (0-72h) 2,585 ng-h/mL [2]
Apparent Total Clearance

- 15.4 L/h [2]
(CLapp) of Amrubicin
AUC Ratio

15.1 + 4.6% [2]

(Amrubicinol/Amrubicin)

Peak plasma concentrations of amrubicin occur immediately after intravenous administration.
[10] While plasma concentrations of amrubicinol are lower than those of amrubicin, amrubicinol
concentrations are notably higher in red blood cells.[9] The AUCs of both amrubicin and
amrubicinol have been correlated with the severity of hematological toxicities, suggesting that
pharmacokinetic monitoring could aid in dose optimization.[2][10]

Signaling Pathway of Amrubicin-Induced Apoptosis

Amrubicin-induced DNA damage initiates a signaling cascade that culminates in apoptosis.
This process involves the activation of key effector caspases and changes in mitochondrial
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membrane potential.

Loss of Mitochondrial
Membrane Potential (Aym)

Click to download full resolution via product page
Caption: Signaling pathway of Amrubicin-induced apoptosis.

Studies have shown that amrubicin and amrubicinol induce apoptosis in human tumor cells,
which is mediated by the activation of caspase-3 and caspase-7.[7] This activation occurs
before a detectable loss of the mitochondrial membrane potential, indicating that caspase
activation is a key initiating event in the apoptotic pathway triggered by these compounds.[7]

Preclinical and Clinical Efficacy

Amrubicin has been evaluated in various cancer cell lines and clinical trials, showing notable
activity against lung cancer.

In Vitro Cytotoxicity
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Cell Line Cancer Type ICso0 (ug/mL) Reference(s)

Human Small Cell
LX-1 1.1+0.2 [11]
Lung Cancer

Human Lung
A549 ) 24+0.8 [11]
Adenocarcinoma

Human Epidermoid
A431 ) 0.61£0.10 [11]
Carcinoma

Human Breast
BT-474 ) 3.0+0.3 [11]
Carcinoma

U937 Human Leukemia 5.6 UM (ICso) [11]

Clinical Efficacy in Relapsed SCLC

A key multicenter phase 1l study evaluated amrubicin in patients with refractory or relapsed
SCLC. The results demonstrated significant activity in both patient populations.

Refractory Relapse  Sensitive Relapse

Parameter Reference(s)
(n=16) (n=44)
Overall Response 50% (95% CI, 25% to 52% (95% CI, 37% to [12][13]
Rate 75%) 68%)
Progression-Free
) 2.6 months 4.2 months [12][13]
Survival
Overall Survival 10.3 months 11.6 months [12][13]
1-Year Survival Rate 40% 46% [12][13]

Safety and Toxicology

The primary dose-limiting toxicity of amrubicin is myelosuppression, with neutropenia being the
most common severe adverse event.[9] Non-hematologic toxicities are generally mild.[12][13] A
significant advantage of amrubicin is its reduced cardiotoxicity compared to conventional
anthracyclines.[3]
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Adverse Event Grade 3/4 Incidence (%) Reference(s)
Neutropenia 83% [12][13]
Anemia 33% [12][13]
Thrombocytopenia 20% [12][13]
Febrile Neutropenia 5% [12][13]

Key Experimental Methodologies
In Vitro Cytotoxicity Assay

Objective: To determine the concentration of Amrubicin that inhibits cell growth by 50% (ICso).
Methodology:

Cell Plating: Cancer cell lines (e.g., A549, LX-1) are seeded in 96-well microplates and

allowed to adhere for 24 hours.

o Compound Treatment: Cells are treated with serial dilutions of amrubicin. Control wells
receive the vehicle (e.g., DMSO) only.

e Incubation: Plates are incubated for 3 days at 37°C in a 5% CO:2 atmosphere.

 Viability Assessment: The number of viable cells is determined using a colorimetric assay
such as WST-1 or AlamarBlue. These assays measure the metabolic activity of living cells.

o Data Analysis: The absorbance is read using a microplate reader. The ICso value is
calculated as the drug concentration that causes a 50% reduction in cell viability compared
to the untreated control.[11]

Pharmacokinetic Analysis in Patients

Objective: To characterize the pharmacokinetic profile of amrubicin and its metabolite

amrubicinol in cancer patients.

Methodology:
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o Drug Administration: Amrubicin is administered to patients, typically as a bolus intravenous
injection (e.g., 30 to 45 mg/m?2) for three consecutive days.[10]

o Sample Collection: Blood samples are collected at multiple time points over a 72-hour period
following the first administration.[10]

o Sample Processing: Plasma is separated from the blood samples and stored at -80°C until
analysis.[10]

e Quantification: The concentrations of amrubicin and amrubicinol in the plasma samples are
quantified using a validated High-Performance Liquid Chromatography (HPLC) method.[2]
[14]

o Pharmacokinetic Modeling: The resulting concentration-time data are analyzed using
pharmacokinetic software to determine parameters such as AUC, clearance, and half-life. A
three-compartment model for amrubicin and a one-compartment model for amrubicinol have
been used to characterize their profiles.[14]

Phase Il Clinical Trial for Relapsed SCLC

Objective: To evaluate the efficacy and safety of amrubicin in patients with refractory or
relapsed SCLC.

Methodology:

o Patient Selection: Eligible patients are those with measurable SCLC who have been
previously treated with at least one platinum-based chemotherapy regimen and have a good
performance status (e.g., ECOG 0-2). Patients are often stratified into "refractory” (relapse
<60 days after first-line therapy) and "sensitive" (relapse =60 days after) groups.[12][13]

o Treatment Regimen: Amrubicin is administered as a 5-minute intravenous injection at a dose
of 40 mg/m2 for 3 consecutive days. This cycle is repeated every 3 weeks.[12][13]

o Efficacy Assessment: Tumor response is evaluated based on RECIST criteria (Response
Evaluation Criteria in Solid Tumors). The primary endpoint is typically the Overall Response
Rate (ORR). Secondary endpoints include Progression-Free Survival (PFS) and Overall
Survival (0S).[12][13]
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o Safety Assessment: Adverse events are monitored and graded according to the National
Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).[12][13]

Experimental Workflow

The following diagram illustrates a typical workflow for a Phase Il clinical trial of Amrubicin.
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[ Continue Treatment
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Caption: Workflow of a Phase Il Clinical Trial for Amrubicin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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